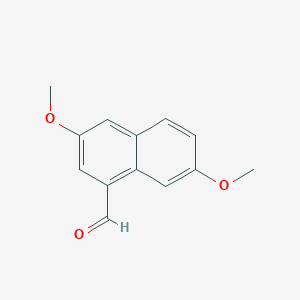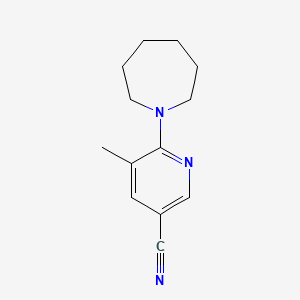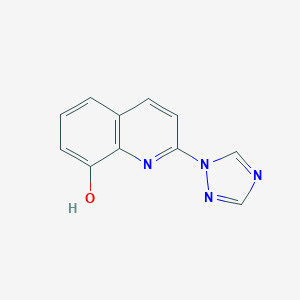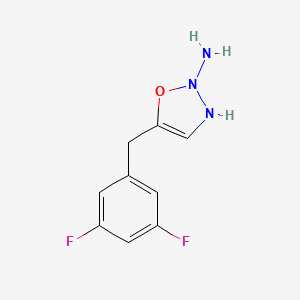![molecular formula C13H12N2O B11890071 1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone CAS No. 34086-60-7](/img/structure/B11890071.png)
1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one is a heterocyclic compound that features a fused pyrroloquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrroloquinoline Core: The initial step involves the construction of the pyrroloquinoline core. This can be achieved through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the fused ring system.
Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation. This involves the reaction of the pyrroloquinoline core with an acyl chloride in the presence of a Lewis acid such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and Friedel-Crafts acylation, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrroloquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrroloquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression pathways, depending on the specific biological target.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)butan-1-one: Similar structure but with a butanone group instead of an ethanone group.
Uniqueness
1-(1,3-Dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)ethan-1-one is unique due to its specific ethanone group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different carbonyl-containing groups.
Propiedades
Número CAS |
34086-60-7 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-(1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)ethanone |
InChI |
InChI=1S/C13H12N2O/c1-9(16)15-7-11-6-10-4-2-3-5-12(10)14-13(11)8-15/h2-6H,7-8H2,1H3 |
Clave InChI |
RBVDBXWGUKZVBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2=CC3=CC=CC=C3N=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)





![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)


![4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol](/img/structure/B11890073.png)

